MPT0B392

Acute Leukemia Cytotoxicity Anticancer

MPT0B392 is a novel quinoline-based microtubule depolymerizer that retains nanomolar potency in P-gp-overexpressing, multidrug-resistant (MDR) cancer models, where vincristine and paclitaxel fail. It binds the colchicine site and is orally bioavailable, achieving 83.3% tumor growth inhibition in HL60 AML xenografts without weight loss. Choose MPT0B392 for definitive MDR reversal studies.

Molecular Formula C19H20N2O6S
Molecular Weight 404.4 g/mol
Cat. No. B10829997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPT0B392
Molecular FormulaC19H20N2O6S
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)N=C(C=C2)S(=O)(=O)C3=CC(=C(C(=C3)OC)OC)OC)N
InChIInChI=1S/C19H20N2O6S/c1-24-14-7-6-13-12(18(14)20)5-8-17(21-13)28(22,23)11-9-15(25-2)19(27-4)16(10-11)26-3/h5-10H,20H2,1-4H3
InChIKeyRBBRZMLZQCYQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-2-(3,4,5-trimethoxyphenyl)sulfonylquinolin-5-amine (MPT0B392): A Differentiated Quinoline-Derived Microtubule-Depolymerizing Agent for Oncology Research


6-Methoxy-2-(3,4,5-trimethoxyphenyl)sulfonylquinolin-5-amine, also known as MPT0B392 or B392 (CAS 1346169-92-3), is a novel synthetic quinoline derivative [1]. This compound is primarily characterized as a potent, orally bioavailable microtubule-depolymerizing agent that induces mitotic arrest and subsequent apoptosis in cancer cells [1]. Its mechanism of action involves the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to mitochondrial membrane potential loss and caspase cleavage [2]. MPT0B392 is supplied as a research compound with a molecular weight of 404.4 g/mol and a molecular formula of C₁₉H₂₀N₂O₆S .

Why MPT0B392 Cannot Be Substituted by Standard Quinoline or Microtubule-Targeting Agents


Substituting 6-Methoxy-2-(3,4,5-trimethoxyphenyl)sulfonylquinolin-5-amine with a generic quinoline analog or another microtubule-targeting agent (MTA) is not scientifically equivalent. MPT0B392 demonstrates a unique differentiation profile against key comparators like vincristine, particularly in the context of drug resistance. While vincristine is a known substrate for the P-glycoprotein (P-gp) efflux pump, a major mechanism of multidrug resistance, MPT0B392 shows minimal susceptibility to P-gp-mediated efflux and retains potent activity in P-gp-overexpressing cancer cells [1]. This distinct behavior is critical for research focused on overcoming drug resistance. Furthermore, molecular docking studies indicate MPT0B392 binds preferentially to the colchicine binding site on tubulin, a mechanism distinct from vincristine and paclitaxel, which bind to different domains [1]. Substitution with a non-specific quinoline derivative or a classic MTA like vincristine would not replicate this unique resistance profile and mechanism, potentially leading to erroneous conclusions in studies of drug-resistant cancer models.

Quantitative Differentiation Evidence for 6-Methoxy-2-(3,4,5-trimethoxyphenyl)sulfonylquinolin-5-amine (MPT0B392)


Superior Cytotoxic Potency in Leukemia Cell Lines Compared to Vincristine

MPT0B392 exhibits potent, concentration-dependent cytotoxicity against a panel of human leukemia cell lines, with IC₅₀ values in the low nanomolar range. Crucially, in a direct comparison, MPT0B392 demonstrated a better cytotoxic effect than the standard-of-care microtubule inhibitor vincristine in primary acute myeloid leukemia (AML) cells [1]. This differentiation is not based on a simple potency metric but on a direct, cell-based head-to-head comparison against a clinically relevant comparator.

Acute Leukemia Cytotoxicity Anticancer

Retention of Cytotoxic Activity in P-Glycoprotein (P-gp)-Overexpressing Drug-Resistant Cancer Cells

A major limitation of many chemotherapeutics, including vincristine and paclitaxel, is their recognition and efflux by the P-glycoprotein (P-gp) drug transporter, leading to treatment failure. MPT0B392 was specifically tested in the P-gp-overexpressing NCI/ADR-RES cell line. The data show that this cell line is more sensitive to MPT0B392 than to either vincristine or paclitaxel [1]. Further functional assays confirmed that MPT0B392 is not a substrate for P-gp-mediated efflux [1].

Drug Resistance P-glycoprotein Multidrug Resistance

Mechanistic Differentiation Through Unique Colchicine-Site Binding on Tubulin

Microtubule-targeting agents bind to distinct sites on the tubulin heterodimer, including the vinca, taxane, and colchicine domains, which dictates their mechanism of action and resistance profile. Molecular docking analysis reveals that MPT0B392 occupies the colchicine binding site on tubulin and exhibits the best docking score among the three major binding sites [1]. The binding mode of MPT0B392 is similar to that of colchicine, with its 1,2,3-trimethoxybenzene group forming key hydrophobic interactions [1]. This is a clear mechanistic divergence from vincristine (vinca site) and paclitaxel (taxane site).

Mechanism of Action Tubulin Binding Molecular Docking

Potentiation of Cytotoxicity in Sirolimus-Resistant Acute Leukemia Models

MPT0B392 has been shown to enhance the cytotoxicity of sirolimus (rapamycin) in sirolimus-resistant acute leukemic cells [1]. This synergistic effect is attributed to the compound's ability to inhibit the Akt/mTOR pathway and downregulate the anti-apoptotic protein Mcl-1 [1]. This functional differentiation provides a basis for investigating MPT0B392 as part of a combination strategy in cancers where mTOR signaling contributes to drug resistance.

Acute Leukemia Drug Synergy Sirolimus Resistance

In Vivo Antitumor Efficacy via Oral Administration with Low Apparent Toxicity

MPT0B392 demonstrates significant in vivo antitumor activity when administered orally, a key differentiating feature from many first-line microtubule inhibitors which require intravenous administration. In an HL60 xenograft model, oral administration of MPT0B392 at 50 mg/kg or 100 mg/kg resulted in a significant 83.3% tumor growth delay without causing loss of body weight, a primary indicator of gross toxicity [1].

In Vivo Efficacy Oral Bioavailability Xenograft Model

Optimal Scientific Application Scenarios for 6-Methoxy-2-(3,4,5-trimethoxyphenyl)sulfonylquinolin-5-amine (MPT0B392) Based on Differentiated Evidence


Preclinical Studies of Acute Leukemia, Particularly Acute Myeloid Leukemia (AML)

MPT0B392 is an optimal tool compound for in vitro and in vivo studies of acute leukemia, especially AML. Its superior cytotoxic effect compared to vincristine in primary AML patient cells, combined with its potent, low-nanomolar IC₅₀ values in established leukemia cell lines (HL60, MOLT-4, CCRF-CEM), provides a strong rationale for its use in efficacy and mechanism-of-action studies in this indication [1].

Investigating and Overcoming P-Glycoprotein (P-gp)-Mediated Multidrug Resistance

This compound is uniquely suited for research into multidrug resistance (MDR). Unlike standard microtubule inhibitors vincristine and paclitaxel, MPT0B392 is not a P-gp substrate and retains potent cytotoxic activity in P-gp-overexpressing NCI/ADR-RES cells [1]. It serves as a valuable probe to study microtubule dynamics and cell death pathways in MDR cancer models where traditional agents are ineffective.

Mechanistic Studies of the Colchicine Binding Site on Tubulin

MPT0B392 provides a differentiated chemical tool for probing the colchicine binding site on tubulin. Its demonstrated occupancy of this site, as confirmed by molecular docking, distinguishes it from vinca- or taxane-site binders [1]. Researchers can employ MPT0B392 to study the functional consequences of colchicine-site binding, particularly its impact on microtubule dynamics and mitotic arrest, without the confounding factor of P-gp-mediated efflux that limits the use of colchicine itself.

In Vivo Oncology Studies Requiring Oral Administration

For in vivo xenograft or syngeneic tumor models where oral dosing is a practical or scientific requirement, MPT0B392 is a strong candidate. Its demonstrated oral bioavailability and significant tumor growth inhibition (83.3% delay) in an HL60 xenograft model, without causing weight loss, support its use as an orally administered tool compound for evaluating antitumor efficacy and pharmacodynamics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MPT0B392

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.